Product packaging for 9-Chloro-7H-pyrimido[5,4-c]carbazole(Cat. No.:CAS No. 88368-34-7)

9-Chloro-7H-pyrimido[5,4-c]carbazole

Cat. No.: B14400113
CAS No.: 88368-34-7
M. Wt: 253.68 g/mol
InChI Key: CKBUJRDOXKTXIL-UHFFFAOYSA-N
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Description

9-Chloro-7H-pyrimido[5,4-c]carbazole is a synthetically designed carbazole derivative of significant interest in medicinal chemistry research. Carbazoles are recognized as a privileged scaffold in drug discovery due to their ability to interact with multiple biological targets . This particular compound belongs to a class of fused, polycyclic carbazoles that have demonstrated a wide spectrum of potent biological activities in scientific studies. The structural motif of this compound suggests potential as a key intermediate or active compound for investigating new therapeutic agents. Its core structure is related to known alkaloids like ellipticine, which is a well-studied antitumor agent that acts as a topoisomerase II inhibitor and intercalating agent, leading to DNA breakage and inhibition of DNA replication . Furthermore, related pyrimido-carbazole analogs have been synthesized and explored as potentially useful compounds in the pharmaceutical field . Researchers are investigating this class of compounds primarily in the fields of oncology and virology. In anticancer research, various carbazole derivatives have shown cytotoxic activities against a range of cancer cell lines, including gastric adenocarcinoma, human melanoma, and others, by mechanisms that may include inducing apoptosis and inhibiting mitosis . In antiviral research, carbazole scaffolds have shown promising activity against viruses such as Human Immunodeficiency Virus (HIV), with studies indicating that the position of substituents like chlorine is vital for this activity . This product is provided for research purposes to further explore these and other potential mechanisms of action. It is intended for use in laboratory studies only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8ClN3 B14400113 9-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88368-34-7

Molecular Formula

C14H8ClN3

Molecular Weight

253.68 g/mol

IUPAC Name

9-chloro-7H-pyrimido[5,4-c]carbazole

InChI

InChI=1S/C14H8ClN3/c15-9-2-3-10-12(5-9)18-11-4-1-8-6-16-7-17-14(8)13(10)11/h1-7,18H

InChI Key

CKBUJRDOXKTXIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C4=NC=NC=C4C=C3

Origin of Product

United States

Synthetic Methodologies for 9 Chloro 7h Pyrimido 5,4 C Carbazole and Its Analogs

Established Approaches for Pyrimidocarbazole Core Synthesis

The construction of the pyrimidocarbazole core is a critical step in the synthesis of 9-Chloro-7H-pyrimido[5,4-c]carbazole. Various established methodologies, including annulation, cyclization, and multi-component reactions, have been effectively utilized to build this fused heterocyclic system.

Annulation Reactions in Carbazole (B46965) Construction

Annulation reactions are fundamental to the formation of the carbazole framework. These reactions typically involve the fusion of a benzene (B151609) ring onto an existing indole (B1671886) nucleus or the construction of the central pyrrole (B145914) ring between two benzene rings. A common strategy involves the Fischer indole synthesis, where a phenylhydrazine (B124118) and a cyclohexanone (B45756) derivative react in the presence of an acid catalyst to form a tetrahydrocarbazole, which can then be aromatized.

Another powerful annulation method is the Suzuki cross-coupling reaction, which can be employed to form a key biaryl bond, followed by an intramolecular nitrene insertion or a Morgan-Walls cyclization to complete the carbazole ring system. These ortho-fusion strategies provide a versatile route to variously substituted carbazoles.

Annulation StrategyKey IntermediatesReaction ConditionsReference
Fischer Indole SynthesisPhenylhydrazine, Cyclohexanone derivativeAcid catalyst, Heat nih.gov
Suzuki Cross-CouplingAryl boronic acid, Aryl halidePalladium catalyst, Base nih.gov
Intramolecular Nitrene Insertion2-Azido-2'-methylbiphenylThermal or photochemical conditions nih.gov

Cyclization Reactions for Fused Heterocyclic Systems

Once a functionalized carbazole is obtained, cyclization reactions are employed to build the fused pyrimidine (B1678525) ring. A prevalent strategy involves the use of a 3-aminocarbazole derivative as a key intermediate. This amine can be reacted with various reagents to construct the pyrimidine ring in a stepwise or one-pot manner.

For instance, the reaction of a 3-aminocarbazole with a β-ketoester can lead to the formation of an enamine, which upon intramolecular cyclization and subsequent aromatization, yields the pyrimido[5,4-c]carbazole core. Another approach involves the reaction of the 3-aminocarbazole with a cyano-containing building block, such as malononitrile, followed by cyclization to form the pyrimidine ring. Base-induced cyclization of a urea (B33335) derivative of a carbazole has also been reported to yield a pyrimido[5,4-b]carbazole, a constitutional isomer of the target scaffold, suggesting a viable route for the pyrimido[5,4-c]carbazole system as well. arkat-usa.orgumich.edu

Multi-component Reactions in Pyrimidocarbazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrimidocarbazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates all or most of the atoms of the reactants.

A plausible MCR strategy for the synthesis of the pyrimido[5,4-c]carbazole core could involve the reaction of an aminocarbazole, an aldehyde, and a source of the pyrimidine ring's C2 and N3 atoms, such as urea or a derivative thereof. The one-pot synthesis of 2-dialkylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-ones from aminocarbazole derivatives has been reported, highlighting the potential of MCRs in this area. researchgate.net

Strategies for Chloro-Substitution on the Carbazole and Pyrimidocarbazole Scaffolds

The introduction of a chlorine atom at the 9-position of the 7H-pyrimido[5,4-c]carbazole scaffold can be achieved through various chlorination strategies. The timing of the chlorination step, either before or after the construction of the fused ring system, is a key consideration.

One approach is to start with a pre-chlorinated carbazole derivative. For example, a chloro-substituted indole can be used as a starting material in a Fischer indole synthesis or a Suzuki coupling reaction to generate a chloro-substituted carbazole. nih.gov This chlorinated carbazole can then be carried through the cyclization or MCR steps to form the final this compound.

Alternatively, the chlorine atom can be introduced at a later stage of the synthesis through electrophilic chlorination of the pre-formed pyrimidocarbazole scaffold. Reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), or chlorine gas (Cl2) can be used for this purpose. The regioselectivity of the chlorination will depend on the electronic properties of the pyrimidocarbazole ring system and the reaction conditions employed.

Chlorination ReagentSubstrateReaction Conditions
N-Chlorosuccinimide (NCS)Carbazole or PyrimidocarbazoleAcetonitrile, Room Temperature
Sulfuryl Chloride (SO2Cl2)Carbazole or PyrimidocarbazoleDichloromethane, 0 °C to Room Temperature
Chlorine Gas (Cl2)Carbazole or PyrimidocarbazoleAcetic Acid, Room Temperature

Recent Advancements and Innovations in Synthetic Protocols for this compound Formation

Recent synthetic advancements have focused on the development of more efficient, selective, and environmentally friendly methods for the construction of carbazole and fused heterocyclic systems. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and amination of carbazole precursors, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.org

The use of novel catalytic systems, such as palladium nanoparticles, has shown promise in intramolecular C-H amination reactions to produce carbazoles in high yields. bohrium.com Furthermore, the development of new multi-component reactions and domino reaction sequences continues to provide rapid access to complex molecular architectures. While not yet reported for this compound, the synthesis of novel 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives as potential anticancer agents showcases the ongoing efforts in the synthesis of functionalized carbazoles. mdpi.com

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold offers several positions for further derivatization and functionalization, allowing for the modulation of its physicochemical and biological properties. The nitrogen atoms of the pyrimidine and carbazole rings, as well as the remaining open positions on the aromatic rings, are potential sites for modification.

The N-7 of the pyrimidine ring and the N-H of the carbazole can be alkylated or arylated using standard procedures, such as reaction with alkyl halides or arylboronic acids under basic or palladium-catalyzed conditions, respectively. The chlorine atom at the 9-position can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. nih.gov

Furthermore, the aromatic rings of the carbazole moiety can be subjected to electrophilic substitution reactions, such as nitration, halogenation, or acylation, to introduce additional functional groups. nih.gov The pyrimidine ring can also be functionalized, for example, by nucleophilic substitution of a suitable leaving group at the C2 or C4 positions. The synthesis of coumarin–carbazole based functionalized pyrazolines demonstrates the potential for creating hybrid molecules with diverse biological activities. nih.gov The construction of carbazole-based unnatural amino acid scaffolds via Pd(II)-catalyzed C(sp3)–H functionalization opens up new avenues for creating novel carbazole derivatives. rsc.org

PositionFunctionalization ReactionReagents and ConditionsPotential New Functional Group
N-7 (Pyrimidine)AlkylationAlkyl halide, Base (e.g., NaH)Alkyl group
N-H (Carbazole)ArylationArylboronic acid, Pd catalyst, BaseAryl group
C-9 (Chloro)Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl group
Aromatic RingsNitrationHNO3, H2SO4Nitro group
Aromatic RingsFriedel-Crafts AcylationAcyl chloride, AlCl3Acyl group

Introduction of Diverse Chemical Moieties for Structural Diversity (e.g., Amide, Hydrazide, Hydrazone)

To expand the chemical space around the this compound core, various functional groups such as amides, hydrazides, and hydrazones can be introduced. These modifications are typically achieved through multi-step synthetic sequences, often starting from a functionalized carbazole precursor.

Amide Synthesis: The formation of an amide bond generally requires the activation of a carboxylic acid derivative of the pyrimido[5,4-c]carbazole scaffold. A plausible synthetic route could start with the introduction of a carboxylic acid or an acyl chloride group onto the carbazole ring system prior to the construction of the pyrimidine ring. Alternatively, a pre-existing functional group on the this compound, such as an amino or a carboxyl group, can be utilized. The direct coupling of a carboxylic acid with an amine is generally not favored due to a competitive acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically converted to a more reactive species like an acyl chloride or an anhydride. fishersci.co.uk The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a common method. fishersci.co.uk Modern peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can also be employed for efficient amide bond formation under mild conditions. luxembourg-bio.comnih.gov

Hydrazide Synthesis: Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can be readily prepared from esters. For instance, a synthetic pathway analogous to the preparation of 2-(9H-carbazol-9-yl)acetohydrazide can be envisioned. nih.gov This would involve the synthesis of an ester derivative of this compound, for example, an ethyl acetate (B1210297) derivative at a suitable position. This ester can then be treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and heated under reflux to yield the corresponding hydrazide. nih.gov

Hydrazone Synthesis: Hydrazones are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.govmdpi.comresearchgate.net The hydrazide derivative of this compound can be reacted with a variety of aromatic or aliphatic aldehydes in a suitable solvent, often with catalytic amounts of acid, to afford the corresponding hydrazones. mdpi.com This reaction is generally straightforward and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. nih.gov The general reaction for the formation of a hydrazone involves the reaction of a ketone or aldehyde with hydrazine. researchgate.net

Table 1: General Synthetic Schemes for Moiety Introduction To view the table, click on the interactive element below.

Interactive Data Table
MoietyGeneral Reaction SchemeStarting Material on ScaffoldReagents and Conditions
Amide R-COOH + H₂N-R' → R-CONH-R'Carboxylic acid (or acyl chloride)Coupling agents (DCC, HATU), base; or Acyl chloride, base (for Schotten-Baumann) fishersci.co.ukluxembourg-bio.com
Hydrazide R-COOEt + N₂H₄·H₂O → R-CONHNH₂Ester (e.g., ethyl ester)Hydrazine hydrate, Ethanol, Reflux nih.gov
Hydrazone R-CONHNH₂ + R'-CHO → R-CONHN=CH-R'HydrazideAldehyde/Ketone, Ethanol, Acid catalyst (optional), Reflux nih.govmdpi.com

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for establishing clear structure-activity relationships. The electronic nature of the this compound ring system dictates the preferred positions for electrophilic and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for regioselective C-H functionalization and the formation of C-C and C-N bonds. researchgate.net For instance, directing groups can be employed to achieve regioselective C-H activation at specific positions on the carbazole core. The synthesis of biaryl-based carbazoles has been reported via bidentate directing group-assisted C–H functionalization. rsc.org

In a related pyrimido[5,4-b]carbazole system, regioselective hydrolysis of a dicarboxylate precursor allowed for functionalization at a specific position on the carbazole skeleton. researchgate.net This suggests that the strategic placement of functional groups can enable selective modifications.

While specific studies on the regioselective functionalization of this compound are not abundant, principles from related heterocyclic systems can be applied. For example, in the synthesis of substituted pyrimidines, regioselective cross-coupling reactions have been successfully employed by taking advantage of differential reactivity of leaving groups.

Isosteric and Bioisosteric Modifications

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize lead compounds by modifying their physicochemical and pharmacokinetic properties without drastically altering their interaction with the biological target.

Isosteric Modifications: Isosteres are atoms or groups of atoms that have similar size and shape. In the context of this compound, the chlorine atom at the 9-position could potentially be replaced with other halogens (e.g., F, Br) or a methyl group to probe the effect of size and electronegativity on activity.

Bioisosteric Modifications: Bioisosteres are functional groups that elicit a similar biological response. This concept is widely used to improve potency, selectivity, and metabolic stability. For the this compound scaffold, several bioisosteric replacements could be considered:

Replacement of the pyrimidine ring: The pyrimidine ring could be replaced by other bicyclic aromatic systems such as quinoline, quinazoline, or another pyrimidine ring to create pyrimido[5,4-c]quinolines or related structures. rsc.org

Amide bond bioisosteres: If an amide linkage is introduced, it can be replaced by bioisosteres such as a 1,2,4-triazole (B32235) to potentially improve metabolic stability.

Carboxylic acid bioisosteres: Should a carboxylic acid functionality be incorporated, it could be replaced by bioisosteres like tetrazoles or acyl sulfonamides to modulate acidity and lipophilicity.

The application of these principles allows for the systematic modification of the this compound scaffold to generate analogs with improved drug-like properties.

Table 2: Examples of Bioisosteric Replacements To view the table, click on the interactive element below.

Interactive Data Table
Original MoietyPotential BioisostereRationale for Replacement
Amide (-CONH-)1,2,4-TriazoleImproved metabolic stability
Carboxylic Acid (-COOH)TetrazoleSimilar acidity, increased lipophilicity
Chlorine (-Cl)Trifluoromethyl (-CF₃)Similar size, altered electronic properties
Phenyl RingPyridyl RingIntroduce hydrogen bond acceptor, alter solubility

Structure Activity Relationship Sar Studies of 9 Chloro 7h Pyrimido 5,4 C Carbazole Derivatives

Influence of the Carbazole (B46965) Nitrogen Atom and N-9 Alkylation on Biological Activity

The nitrogen atom of the carbazole ring (N-7 in the 7H-pyrimido[5,4-c]carbazole system) is a critical site for structural modification, significantly impacting the biological activity of these derivatives. The presence of the N-H proton allows for hydrogen bonding interactions within a target's active site. However, derivatization at this position, often referred to as N-9 alkylation in the context of the parent carbazole ring system, is a common strategy to modulate potency, selectivity, and physicochemical properties.

Studies on related N-substituted carbazole derivatives have shown that the nature of the substituent at this position is a key determinant of efficacy. For instance, in a series of N-acyl and N-alkyl functionalized carbazole-sulfonamide hybrids, it was observed that derivatives with shorter alkyl chains at the nitrogen position were more effective as cytotoxic agents compared to those with longer alkyl chains or bulkier functional groups. This suggests that steric bulk at this position can be detrimental to activity, possibly by hindering optimal binding to the target protein.

Conversely, specific substitutions can enhance potency. In studies of harmine, a structurally related β-carboline, introducing haloalkyl or benzenesulfonyl groups at the corresponding nitrogen position (N-9) led to a significant increase in anticancer activity. This indicates that introducing electron-withdrawing or specifically shaped groups can lead to more favorable interactions. For pyrimido[5,4-c]carbazole derivatives, N-7 alkylation can therefore be a tool to fine-tune biological activity, with smaller, functionalized alkyl groups often being preferred. The general observation is that the presence of a substituent at the N-position of the carbazole core is often essential for activity.

Table 1: Influence of N-9 Substitution on Cytotoxicity in a Generic Carbazole Series Data synthesized from analogous carbazole derivative studies.

CompoundN-9 Substituent (R)Relative CytotoxicityKey Observation
1-HLowUnsubstituted nitrogen often less active.
2-CH₃ModerateSmall alkyl groups can increase activity.
3-(CH₂)₃CH₃LowLonger alkyl chains may decrease activity due to steric hindrance.
4-(CH₂)₂ClHighHaloalkyl groups can significantly enhance potency.
5-SO₂PhHighBenzenesulfonyl groups can increase anticancer effects.

Role of Chlorine Substitution at Position 9 and Other Halogenation Patterns on Efficacy and Selectivity

Halogenation is a widely used strategy in medicinal chemistry to enhance the biological activity of lead compounds. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form specific halogen bonds with biological targets. In the 9-Chloro-7H-pyrimido[5,4-c]carbazole scaffold, the chlorine atom at the C-9 position plays a crucial role in defining its pharmacological properties.

While direct SAR studies on the 9-chloro variant of this specific scaffold are limited in publicly available literature, research on analogous halogenated carbazole systems provides valuable insights. For example, studies on halogenated pyrido[2,3-a]carbazoles have shown that chloro and bromo substituted compounds exhibit excellent anticancer activity. This enhanced potency is often attributed to the strong electron-withdrawing nature of the halogen atoms, which can modulate the electronic distribution of the entire aromatic system and improve interactions with targets like DNA.

Furthermore, the position of the halogen is critical. In a study of pyrimido[4,5-a]carbazole derivatives, an 8-chloro substituted compound was identified as a promising candidate for cancer therapy, highlighting the positive contribution of a chlorine atom on the carbazole nucleus to the compound's activity. Substitution at the 5-position of the related pyrimido[4,5-b]indole scaffold with a chlorine atom was found to be detrimental to activity, indicating that the placement of halogens must be carefully considered to achieve the desired biological effect. The 9-position in the pyrimido[5,4-c]carbazole system is electronically distinct, and the chloro-substituent at this site is expected to significantly influence ligand-target interactions.

Table 2: Effect of Halogenation on Anticancer Activity in Related Heterocyclic Scaffolds Data based on findings from analogous carbazole and pyrimidoindole series.

ScaffoldHalogen SubstituentPositionObserved Effect on ActivityReference
Pyrido[2,3-a]carbazole-Cl, -BrNot specifiedExcellent anticancer activity
Pyrimido[4,5-a]carbazole-Cl8Potent antitumor agent
Pyrimido[4,5-b]indole-Cl5Detrimental to activity

Impact of Substituents on the Pyrimidine (B1678525) Moiety on Pharmacological Profiles

The pyrimidine portion of the this compound molecule offers multiple positions for substitution, providing a rich opportunity to modulate the compound's pharmacological profile. The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in various receptor interactions.

SAR studies on related fused pyrimidine systems have demonstrated the profound impact of substituents on this ring. For instance, in a series of pyrimido[4,5-b]indoles, substitution at the 2-position of the pyrimidine ring with a methyl (-CH₃) or an amino (-NH₂) group was found to be critical for potent microtubule depolymerizing activity. This highlights that even small substituents can significantly influence the interaction with the biological target.

Similarly, in the development of kinase inhibitors based on a 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, the substitution pattern on the pyrimidine ring was key to achieving high potency and selectivity. For oxazolo[5,4-d]pyrimidines, which are considered bioisosteres of purines, the introduction of piperazine (B1678402) substituents at the C(7) position (analogous to C(4) in the pyrimido[5,4-c]carbazole system) was shown to improve binding affinities to cannabinoid receptors. These findings suggest that for this compound derivatives, introducing small hydrogen bond donors/acceptors or larger, specifically chosen moieties on the pyrimidine ring can be used to tune activity and selectivity for different targets, such as protein kinases.

Table 3: Influence of Pyrimidine Ring Substituents in Analogous Fused Systems Data synthesized from SAR studies of related pyrimidine-based scaffolds.

ScaffoldPosition of SubstitutionSubstituentImpact on Biological ActivityReference
Pyrimido[4,5-b]indole2-HLower potency
Pyrimido[4,5-b]indole2-NH₂ or -CH₃Higher potency (microtubule depolymerization)
Oxazolo[5,4-d]pyrimidine7 (analogous to C4)PiperazineImproved receptor binding affinity
Quinazoline (pyrimidine analog)2PyridineImproved CDK4/6 inhibitory and cellular activity

Conformational Preferences and Planarity Considerations in Ligand-Target Recognition

The planar carbazole nucleus allows for effective π-π stacking interactions with aromatic residues in the active site of proteins or between the bases of DNA. The planarity of the fused ring system is crucial for effective binding. For kinase inhibitors, the pyrimido-carbazole scaffold can fit into the relatively flat ATP-binding cleft, forming hydrogen bonds with the hinge region of the kinase. Any substituent that disrupts this planarity could potentially reduce binding affinity and biological activity.

Computational and Theoretical Chemistry Studies of 9 Chloro 7h Pyrimido 5,4 C Carbazole

Molecular Docking Simulations for Ligand-Target Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, such as a protein or enzyme.

For a compound like 9-Chloro-7H-pyrimido[5,4-c]carbazole, molecular docking simulations would be employed to screen its potential against various therapeutic targets. The process involves preparing the 3D structure of the compound and docking it into the active site of a target protein. The results are typically scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. These studies help in identifying potential biological targets and elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Despite the utility of this method, no molecular docking studies specifically investigating this compound have been published. Research on other carbazole (B46965) derivatives has shown their potential to interact with various targets, including DNA and different kinases, but these findings cannot be directly extrapolated to the title compound. nih.govrsc.org

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides deep insights into the electronic structure, stability, and reactivity of molecules. mdpi.com For this compound, DFT calculations could determine a range of important properties.

Key parameters that would be investigated include:

Optimized Geometry : Predicting the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map would reveal the charge distribution and identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. mdpi.com

Currently, no theoretical studies detailing the electronic structure and reactivity of this compound have been reported.

Molecular Dynamics Simulations and Conformational Analysis in Biological Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov An MD simulation of this compound, either in solution or complexed with a biological target, would provide a dynamic view of its behavior.

These simulations could:

Analyze Conformational Flexibility : Determine the range of shapes the molecule can adopt in a biological environment, such as in water or a lipid membrane.

Assess Binding Stability : When docked to a protein, MD simulations can assess the stability of the binding pose over time and calculate binding free energies.

Study Solvation Effects : Investigate how interactions with water molecules influence the compound's structure and properties.

The application of MD simulations is crucial for a comprehensive understanding of a molecule's behavior in a physiological context. As with the other computational methods, there is a clear absence of published MD simulation studies for this compound.

Future Research Directions and Therapeutic Potential of the 9 Chloro 7h Pyrimido 5,4 C Carbazole Scaffold

Design of Novel Analogs with Enhanced Potency, Selectivity, and Reduced Resistance Mechanisms

The design of novel analogs based on the 9-Chloro-7H-pyrimido[5,4-c]carbazole scaffold is a critical step towards realizing its therapeutic potential. Structure-activity relationship (SAR) studies on related carbazole (B46965) derivatives have demonstrated that modifications at various positions can significantly impact biological activity. For instance, in a series of carbazole sulfonamide derivatives, substitutions on the carbazole ring were found to be crucial for their potent antiproliferative activity.

Future design strategies for this compound analogs should focus on several key areas:

Substitution at the 9-position: The chlorine atom at the 9-position can be replaced with other functional groups to modulate the molecule's properties. For example, introducing electron-donating or electron-withdrawing groups could alter the electron density of the carbazole ring system, potentially enhancing interactions with target proteins. Furthermore, the introduction of bulky or flexible side chains could improve binding affinity and selectivity.

Functionalization of the pyrimidine (B1678525) ring: The pyrimidine ring offers several positions for substitution. The introduction of amino, hydroxyl, or other functional groups could create new hydrogen bonding interactions with target proteins, leading to increased potency.

Exploration of bioisosteric replacements: Replacing the carbazole core with other heterocyclic systems, while maintaining the key pharmacophoric features, could lead to the discovery of novel chemotypes with improved drug-like properties.

A significant challenge in cancer chemotherapy is the development of drug resistance. The design of novel this compound analogs should also aim to overcome known resistance mechanisms. This could be achieved by designing compounds that are not substrates for drug efflux pumps or that can inhibit alternative signaling pathways that are activated in resistant cancer cells.

Table 1: Potential Modifications for Analog Design

PositionPotential Modifying GroupsDesired Outcome
9-position (Cl)-F, -Br, -I, -OCH3, -CF3, -NH2Modulate electronic properties, improve binding affinity
Pyrimidine Ring-NH2, -OH, -alkyl, -arylEnhance hydrogen bonding, improve selectivity
Carbazole CoreBioisosteric replacementsDiscover novel chemotypes, improve drug-like properties

Development of Multi-targeting Agents based on the Pyrimidocarbazole Framework

The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a promising strategy for the treatment of complex diseases such as cancer. The rigid framework of the this compound scaffold makes it an ideal platform for the design of such agents.

Several studies have reported the development of multi-targeting agents based on related carbazole and pyrimidine scaffolds. For example, some carbazole derivatives have been shown to exhibit dual inhibition of topoisomerase II and tubulin polymerization. Similarly, pyrimidine-based compounds have been developed as dual inhibitors of multiple kinases.

Future research in this area should focus on designing this compound analogs that can inhibit multiple targets involved in key cancer-related pathways. For instance, it may be possible to design compounds that inhibit both a specific kinase and a component of the cell cycle machinery. This could be achieved by incorporating pharmacophoric features known to interact with each target into a single molecule.

Table 2: Potential Multi-Targeting Strategies

Target 1Target 2Rationale
Kinase (e.g., EGFR)TubulinSynergistic anticancer effect by targeting both signaling and cell division
Topoisomerase ITopoisomerase IIBroader spectrum of activity against different cancer cell types
Kinase (e.g., VEGFR)Angiogenesis-related proteinDual blockade of tumor growth and blood supply

Advanced Synthetic Methodologies for Efficient Scaffold Diversification and Library Synthesis

The efficient synthesis of a diverse library of this compound analogs is essential for comprehensive SAR studies and the identification of lead compounds. While the synthesis of the parent scaffold may be challenging, several synthetic routes to related carbazole and pyrimidine-fused systems have been reported.

One potential synthetic strategy could involve the construction of the carbazole core first, followed by the annulation of the pyrimidine ring. Various methods for the synthesis of substituted carbazoles are known, including the Fischer indole (B1671886) synthesis, the Bucherer carbazole synthesis, and transition metal-catalyzed cyclization reactions. The pyrimidine ring could then be constructed from a suitably functionalized carbazole precursor.

Alternatively, the pyrimidine ring could be constructed first, followed by the formation of the carbazole ring system. This approach might offer advantages in terms of regioselectivity and functional group tolerance.

To facilitate the rapid synthesis of a large number of analogs, combinatorial and diversity-oriented synthesis approaches could be employed. These strategies would allow for the systematic variation of substituents at multiple positions on the scaffold, enabling a thorough exploration of the chemical space around the this compound core.

Exploration of Novel Biological Targets and Therapeutic Applications for Pyrimidocarbazoles

While the primary focus of research on carbazole derivatives has been in the area of oncology, the this compound scaffold may have therapeutic potential in other disease areas as well. The structural similarity of this scaffold to other biologically active heterocyclic systems suggests that it may interact with a wide range of biological targets.

Future research should explore the potential of this compound analogs as inhibitors of other enzymes, such as proteases or phosphatases, or as modulators of ion channels or G-protein coupled receptors. High-throughput screening of a diverse library of these compounds against a panel of biological targets could lead to the identification of novel activities.

Furthermore, the potential therapeutic applications of these compounds in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases should be investigated. For example, some carbazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties. The unique structural features of the this compound scaffold may confer novel pharmacological properties that could be exploited for the treatment of these conditions.

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